molecular formula C17H24F3N5O2 B2793375 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea CAS No. 1421484-90-3

1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea

Cat. No.: B2793375
CAS No.: 1421484-90-3
M. Wt: 387.407
InChI Key: OTZOPZCJQZQNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a sophisticated synthetic organic compound designed for advanced chemical and agricultural research applications. This molecule incorporates two privileged structural motifs: a rigid, lipophilic adamantane group and a metabolically stable 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole heterocycle, connected through a urea-linked ethyl spacer. The adamantane moiety is known to enhance bioavailability and membrane permeability due to its hydrocarbon cage structure, while the trifluoromethyl-substituted triazole ring provides electron-withdrawing characteristics and metabolic stability commonly exploited in agrochemical design . Compounds featuring similar 1,2,4-triazole cores have demonstrated significant utility as safeners in crop protection, effectively reducing the phytotoxic effects of herbicides on cultivated plants without compromising weed control efficacy . The molecular architecture suggests potential application as a key intermediate in developing novel plant protection agents, particularly for safeguarding crops against herbicide damage. The presence of the urea functional group, a common feature in many biologically active compounds, may facilitate hydrogen bonding interactions with biological targets, while the trifluoromethyl group enhances lipid solubility and overall compound stability . This chemical is offered exclusively for research purposes to support investigations in synthetic chemistry, agrochemical discovery, and mode-of-action studies. Researchers will find this compound particularly valuable for exploring new safener formulations, studying metabolic pathways in plants, and developing enhanced crop protection strategies. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N5O2/c1-24-13(17(18,19)20)23-25(15(24)27)3-2-21-14(26)22-16-7-10-4-11(8-16)6-12(5-10)9-16/h10-12H,2-9H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZOPZCJQZQNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC23CC4CC(C2)CC(C4)C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N5OC_{15}H_{18}F_3N_5O with a molecular weight of approximately 387.4 g/mol. The structure features an adamantane moiety linked to a triazole ring, which is known for its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea have demonstrated efficacy against various viral strains. In a study evaluating the antiviral activity against Junin virus (JUNV), certain triazole derivatives exhibited higher activity than the reference drug ribavirin, indicating that modifications in the triazole structure can enhance antiviral potency .

CompoundViral StrainCC50 (µg/mL)IC50 (µg/mL)
7aaJUNV176.0
11cCV-B4174.5
11dHCV--

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. In vitro assays have shown that compounds with structural similarities to our target compound can inhibit cancer cell proliferation effectively. For example, one study reported that certain triazoles had IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells .

CompoundCell LineIC50 (µM)
47fHCT-1166.2
47eT47D27.3

These findings suggest that the presence of the trifluoromethyl group and the triazole moiety may contribute significantly to the anticancer activity.

Antimicrobial Activity

In addition to antiviral and anticancer properties, triazole derivatives have shown promising antimicrobial activity. A study assessing various triazole compounds indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Case Studies

A notable case study involved a series of synthesized triazole derivatives where researchers modified different substituents on the triazole ring to evaluate their biological activity. The study concluded that specific substitutions could enhance both antiviral and anticancer activities significantly.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of triazole compounds exhibit promising anticancer properties. The incorporation of the trifluoromethyl group in the structure enhances the lipophilicity and biological activity against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity against human melanoma and glioblastoma cells, indicating that 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea may have similar potential .

Anticonvulsant Properties

The compound's structural features suggest potential anticonvulsant activity. Research on related triazole derivatives has demonstrated effectiveness in picrotoxin-induced convulsion models. This suggests that further exploration of 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea could yield valuable insights into its efficacy as an anticonvulsant agent .

Enzyme Inhibition

The triazole moiety is known to interact with various enzymes involved in cancer progression and neurotransmission. Studies have shown that similar compounds can inhibit carbonic anhydrase and other key enzymes, which may contribute to their anticancer and anticonvulsant effects. Understanding the specific enzyme interactions of 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea is crucial for elucidating its pharmacodynamics .

Study 1: Anticancer Efficacy

A study examining a series of triazole derivatives found that modifications at the 4-position significantly impacted cytotoxicity against A549 lung adenocarcinoma cells. The introduction of trifluoromethyl groups was associated with enhanced activity compared to non-fluorinated counterparts. This highlights the potential for 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea to serve as a lead compound for further development in anticancer therapies .

Study 2: Anticonvulsant Activity

In a separate investigation into the anticonvulsant properties of related compounds, researchers reported significant protective effects against seizures induced by picrotoxin. The study emphasized the importance of structural modifications in enhancing efficacy. Given its structural similarities, 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea warrants similar testing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three classes of adamantane-containing analogs (Table 1):

Table 1: Structural and Functional Comparison of Adamantane Derivatives

Compound Name Key Structural Features Biological Activity Solubility (LogP) Synthesis Method
Target Compound Adamantane, urea, trifluoromethyl-triazolone Potential sEH inhibition* ~3.8† Urea coupling via isocyanate
1,3-Disubstituted Ureas (D’yachenko et al.) Adamantane, phenylmethyl, urea sEH inhibition (IC₅₀: 10–50 nM) 2.5–4.0 One-pot adamantane inclusion
5-(Adamantan-1-yl)-4-amino-1,2,4-triazole-3-thiol (OouHuoBa) Adamantane, triazole-thiol, aryl substituents Antimicrobial (data pending) ~2.9 Cyclocondensation of thiosemicarbazides
3-(Adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (Al-Abdullah et al.) Adamantane, triazole-thione, piperazine Anti-inflammatory (ED₅₀: 25 mg/kg) ~3.5 Mannich reaction with formaldehyde

*Inferred from structural analogy to sEH inhibitors ; †Estimated via computational modeling.

Structural Differentiation

  • Urea vs.
  • Trifluoromethyl vs. Piperazine/Phenyl Substituents : The trifluoromethyl group increases electronegativity and lipophilicity, whereas piperazine (in Al-Abdullah et al.’s compound) introduces basicity, enhancing water solubility at physiological pH .
  • Adamantane Positioning : The adamantane group in the target compound is directly attached to the urea, unlike in D’yachenko et al.’s analogs, where it is part of a bulky (adamantan-1-yl)(phenyl)methyl fragment .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases LogP (~3.8) compared to D’yachenko et al.’s analogs (LogP 2.5–4.0), suggesting improved membrane permeability but reduced aqueous solubility .
  • Thermal Stability : Adamantane derivatives generally exhibit high melting points (>450 K) due to rigid hydrocarbon frameworks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea?

  • Methodological Answer : The synthesis typically involves a multi-step protocol. For example, adamantane derivatives can be functionalized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-(adamantan-1-yl)-4-methyl-1,2,4-triazol-5(4H)-thione intermediates with ethylenediamine derivatives under reflux conditions in ethanol, followed by purification via crystallization. Key steps include controlling reaction temperature (~70–80°C) and solvent polarity to optimize yield. Structural confirmation is achieved via 1^1H NMR and 13^13C NMR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • X-ray crystallography for absolute structural determination (e.g., SHELXL refinement ).
  • NMR spectroscopy to verify proton environments, particularly the urea NH and triazole ring signals .
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility, requiring co-solvents like PEG-400) .
  • Stability : Conduct accelerated degradation studies under acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, H2_2O2_2) to identify labile functional groups (e.g., trifluoromethyl-triazole) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonding between the urea group and active-site residues .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the trifluoromethyl group on reactivity .
  • MD simulations : Simulate binding dynamics over 100 ns to evaluate triazole ring conformational stability in aqueous environments .

Q. What crystallographic strategies resolve anisotropic displacement parameters in its structure?

  • Methodological Answer :

  • SHELXL refinement : Apply TWIN/BASF commands to address twinning or disorder in the adamantane moiety .
  • ORTEP visualization : Use anisotropic displacement ellipsoids to identify thermal motion in the triazole-ethylurea linker .
  • Hydrogen bonding networks : Map O–H···N and C–H···S interactions to explain crystal packing stability .

Q. How do substituent variations (e.g., trifluoromethyl vs. phenyl) impact structure-activity relationships (SAR)?

  • Methodological Answer :

  • Comparative synthesis : Replace the trifluoromethyl group with phenyl or cyclopropyl analogs and evaluate bioactivity (e.g., IC50_{50} assays) .
  • Electron-withdrawing effects : Use Hammett constants (σ\sigma) to correlate substituent electronic properties with antimicrobial or antiviral potency .
  • Steric analysis : Measure dihedral angles (X-ray) to assess conformational flexibility of the ethylurea linker .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50_{50} values may arise from differences in serum protein binding .
  • Dose-response validation : Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Statistical modeling : Apply ANOVA to isolate variables (e.g., solvent, pH) contributing to data variability .

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